molecular formula C9H19NO B6260425 2-amino-1-cyclohexylpropan-1-ol CAS No. 726119-92-2

2-amino-1-cyclohexylpropan-1-ol

Cat. No.: B6260425
CAS No.: 726119-92-2
M. Wt: 157.3
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Description

Significance of Chiral Amino Alcohols in Contemporary Organic Chemistry

Chiral amino alcohols are fundamental building blocks in modern organic synthesis. Their bifunctional nature allows them to serve as versatile synthons for the construction of more complex molecules. They are integral to the synthesis of numerous pharmaceutical compounds, where the specific stereochemistry of a molecule can dictate its efficacy and safety. acs.orgfrontiersin.org For instance, many drugs contain the chiral 1,2-amino alcohol motif. acs.org Beyond pharmaceuticals, these compounds are crucial as chiral ligands in asymmetric catalysis, a field dedicated to selectively producing one enantiomer of a chiral product. westlake.edu.cnalfa-chemistry.com The ability to control stereochemistry is a cornerstone of modern chemical synthesis, and chiral amino alcohols are key players in achieving this control. westlake.edu.cn Various synthetic methods have been developed to produce chiral β-amino alcohols, including aldol (B89426) additions, Mannich reactions, hydrogenation of α-amino ketones, and ring-opening reactions of epoxides or aziridines. westlake.edu.cn

Historical Context of 2-amino-1-cyclohexylpropan-1-ol (B2897854) as a Research Target

The academic interest in this compound and its derivatives is part of a broader exploration of chiral amino alcohols. ontosight.ai Research into this specific compound has been driven by the desire to understand how structural modifications, such as the presence of a cyclohexyl group, influence its chemical and biological properties. ontosight.ai The compound, with its cyclohexyl ring attached to a propanolamine (B44665) backbone, presents a unique combination of lipophilicity and hydrogen-bonding capabilities. ontosight.ai Early investigations likely focused on its synthesis and basic characterization, laying the groundwork for more in-depth studies into its potential applications.

Research Trajectories and Academic Relevance of this compound

Current research on this compound is multifaceted. A significant area of investigation involves its use as a chiral auxiliary or ligand in asymmetric synthesis. The steric bulk of the cyclohexyl group can impart high levels of stereocontrol in chemical reactions.

Furthermore, the compound and its analogs are of interest in medicinal chemistry. ontosight.ai While this article will not delve into specific therapeutic applications, it is important to note that academic research often explores the potential biological activities of novel compounds. The structure of this compound, with its amino and hydroxyl groups, allows for potential interactions with biological targets. ontosight.ai

Overview of Research Scope and Methodological Approaches for this compound

The study of this compound in an academic setting employs a wide range of modern chemical research methodologies.

Synthesis and Characterization: A primary focus of research is the development of efficient and stereoselective synthetic routes to obtain enantiomerically pure forms of the compound. westlake.edu.cn These synthetic efforts are often followed by rigorous characterization using techniques such as:

Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the molecular structure.

Mass Spectrometry (MS): To determine the molecular weight and fragmentation patterns. nih.gov

Infrared (IR) Spectroscopy: To identify the functional groups present. nist.gov

X-ray Crystallography: To determine the precise three-dimensional arrangement of atoms in a crystalline sample.

Chromatographic Methods: High-performance liquid chromatography (HPLC) and gas chromatography (GC) are routinely used to separate enantiomers and diastereomers, and to assess the enantiomeric purity of synthetic products.

Computational Studies: Theoretical calculations, such as Density Functional Theory (DFT), are employed to predict the stable conformations of the molecule and to understand the electronic properties that govern its reactivity. researchgate.net

The table below summarizes some of the key physical and chemical properties of this compound that are relevant to its academic study.

PropertyValueSource
Molecular Formula C9H19NO nih.govlookchem.com
Molecular Weight 157.25 g/mol nih.govlookchem.com
Boiling Point 275.4 °C at 760 mmHg lookchem.com
Density 0.95 g/cm³ lookchem.com
Refractive Index 1.493 lookchem.com
Flash Point 107.1 °C lookchem.com
XLogP3 1.9 nih.gov

Properties

CAS No.

726119-92-2

Molecular Formula

C9H19NO

Molecular Weight

157.3

Purity

95

Origin of Product

United States

Synthetic Methodologies for 2 Amino 1 Cyclohexylpropan 1 Ol and Its Stereoisomers

Classical Synthetic Routes to 2-amino-1-cyclohexylpropan-1-ol (B2897854)

Classical synthetic approaches to this compound provide routes to racemic or diastereomeric mixtures of the compound. These methods are often foundational and can be adapted for more complex stereoselective syntheses.

Reductive Amination Strategies

Reductive amination is a versatile method for forming amines from carbonyl compounds. youtube.comyoutube.com In the context of synthesizing this compound, this strategy typically involves the reaction of a suitable ketone or aldehyde with an amine, followed by reduction of the intermediate imine.

A common approach starts with a carbonyl compound and an amine, which can be either primary or secondary. youtube.com The reaction is often carried out in a "one-pot" procedure where the imine formation and subsequent reduction occur in the same reaction vessel. youtube.com For the synthesis of a secondary amine, a primary amine is reacted with a carbonyl compound to form an imine, which is then reduced. youtube.com

The choice of reducing agent is crucial. While strong reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (B1222165) (NaBH₄) can be used, milder and more selective reagents such as sodium cyanoborohydride (NaBH₃CN) or α-picoline-borane are often preferred to avoid the reduction of the initial carbonyl group. youtube.comorganic-chemistry.org Sodium cyanoborohydride is particularly effective as it does not readily reduce ketones or aldehydes but will reduce the more electrophilic iminium ion intermediate. youtube.com The reaction can be performed under various conditions, including in methanol, water, or even neat. organic-chemistry.org

For instance, the reductive amination of a ketone with an amine using sodium cyanoborohydride as the reducing agent allows for the direct formation of the amine product. youtube.com This process involves the initial formation of an imine intermediate, which is then reduced in situ. youtube.com

ReactantsReducing AgentConditionsProduct
Ketone/Aldehyde + Primary/Secondary AmineNaBH₃CN, α-picoline-boraneOne-pot, various solvents (MeOH, H₂O)Secondary or Tertiary Amine
Primary Amine + Carbonyl CompoundNaBH₄, LiAlH₄, H₂/Pd-CStepwise or one-potSecondary Amine

Epoxide Ring-Opening Reactions

The ring-opening of epoxides with amines is a direct and efficient method for the synthesis of β-amino alcohols. rroij.com This reaction is a type of nucleophilic substitution where the amine attacks one of the electrophilic carbon atoms of the epoxide ring, leading to its opening. jsynthchem.com The regioselectivity of the attack depends on the reaction conditions.

Under basic or neutral conditions, the reaction proceeds via an SN2 mechanism, with the nucleophilic amine attacking the less sterically hindered carbon of the epoxide. libretexts.org This approach is highly effective for producing β-amino alcohols with high regioselectivity. rroij.com Various catalysts, such as indium tribromide, heteropoly acids, and cadmium chloride, have been employed to facilitate this reaction under mild conditions. rroij.com

In acidic conditions, the epoxide oxygen is first protonated, making the epoxide more reactive. libretexts.orgresearchgate.net The nucleophile then attacks the more substituted carbon atom. libretexts.org The stereochemistry of the product is typically trans, as the reaction follows an SN2-like pathway. libretexts.org

The synthesis of this compound via this method would involve the reaction of a suitably substituted cyclohexyl-propylene oxide with an amine. The choice of reaction conditions (acidic or basic) would determine which of the two carbons of the epoxide ring is attacked, thus influencing the final product's structure.

Reaction TypeConditionsMechanismRegioselectivity
Base-catalyzedBasic or neutralSN2Attack at the less substituted carbon
Acid-catalyzedAcidicSN2-likeAttack at the more substituted carbon

Hydroboration-Oxidation Approaches

Hydroboration-oxidation is a two-step reaction that converts an alkene to an alcohol. wikipedia.org This method is known for its anti-Markovnikov regioselectivity, meaning the hydroxyl group adds to the less substituted carbon of the double bond. wikipedia.orglibretexts.org The reaction is also stereospecific, resulting in a syn-addition of the hydrogen and hydroxyl groups across the double bond. wikipedia.orgmasterorganicchemistry.com

The first step, hydroboration, involves the addition of borane (B79455) (BH₃) or a borane derivative to the alkene. wikipedia.org The boron atom adds to the less substituted carbon, and a hydrogen atom adds to the more substituted carbon. libretexts.org The second step, oxidation, typically uses hydrogen peroxide (H₂O₂) and a base (like NaOH) to replace the boron atom with a hydroxyl group, with retention of configuration. libretexts.orgmasterorganicchemistry.com

To synthesize this compound using this method, a suitable allylic amine precursor would be required. The hydroboration-oxidation of this precursor would then introduce the hydroxyl group at the C1 position with a specific stereochemistry relative to the existing amino group at the C2 position. The directing effect of the amino group can influence the stereochemical outcome of the hydroboration step.

StepReagentsKey Features
HydroborationBorane (BH₃) or derivatives (9-BBN)Anti-Markovnikov addition, syn-stereospecificity
OxidationHydrogen Peroxide (H₂O₂), Base (NaOH)Replacement of boron with hydroxyl group, retention of configuration

Enantioselective Synthesis of Optically Active this compound

Achieving high enantioselectivity in the synthesis of this compound is crucial for its application as a chiral auxiliary or in the synthesis of pharmaceuticals. This is accomplished through methods that employ chiral auxiliaries or asymmetric catalysis.

Chiral Auxiliary-Mediated Syntheses

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a prochiral substrate to control the stereochemical outcome of a reaction. wikipedia.org After the desired stereocenter is created, the auxiliary is removed. wikipedia.org This strategy is widely used to produce enantiomerically pure compounds. wikipedia.org

In the synthesis of optically active this compound, a chiral auxiliary can be attached to a precursor molecule to direct the formation of one of the chiral centers. For example, a chiral auxiliary could be used to control the stereoselective addition of a nucleophile to a carbonyl group or the stereoselective reduction of a ketone.

Several types of chiral auxiliaries are available, including those derived from amino acids, terpenes, and other natural products. wikipedia.orgtcichemicals.com The choice of auxiliary depends on the specific reaction and the desired stereochemical outcome. For instance, oxazolidinones, popularized by David A. Evans, are effective auxiliaries for controlling aldol (B89426) reactions, which could be a key step in constructing the carbon skeleton of this compound. wikipedia.org

A study by J. K. Whitesell utilized trans-2-phenyl-1-cyclohexanol (B1200244) as a chiral auxiliary in ene reactions. wikipedia.org Another example is the use of Oppolzer's camphorsultam, which has been shown to give excellent diastereoselectivity in various reactions. researchgate.net

The general process involves:

Attachment of the chiral auxiliary to the substrate. numberanalytics.com

Diastereoselective reaction to create the new stereocenter. numberanalytics.com

Removal of the chiral auxiliary to yield the enantiomerically enriched product. numberanalytics.com

Asymmetric Catalytic Reductions

Asymmetric catalytic reduction is a powerful tool for the enantioselective synthesis of chiral alcohols from prochiral ketones. This method utilizes a chiral catalyst to transfer hydrogen to the ketone, leading to the preferential formation of one enantiomer of the alcohol.

For the synthesis of a specific stereoisomer of this compound, this would involve the asymmetric reduction of a corresponding aminoketone precursor. The chiral catalyst, often a metal complex with a chiral ligand, creates a chiral environment around the substrate, directing the approach of the reducing agent.

Proline and its derivatives have been successfully used as organocatalysts in asymmetric aldol reactions, which can generate key intermediates for the synthesis of β-amino alcohols. youtube.com The bifunctional nature of proline, containing both a secondary amine and a carboxylic acid, allows it to act as both a nucleophile-activating and an electrophile-activating catalyst. youtube.com

Another approach involves the use of chiral aldehyde catalysts, which can activate amino acids and their derivatives for asymmetric transformations. nih.gov These catalysts can promote the direct asymmetric α-functionalization of N-unprotected amino esters. nih.gov

The development of efficient and selective chiral catalysts is an active area of research, with the goal of achieving high enantiomeric excess (ee) and yields under mild reaction conditions.

Catalyst TypePrecursorKey Principle
Chiral Metal ComplexesAminoketoneTransfer hydrogenation in a chiral environment
Proline and derivativesAldehyde/Ketone + AmineOrganocatalytic asymmetric aldol or Mannich reaction
Chiral Aldehyde CatalystsAmino esterActivation of α-C-H bond for asymmetric functionalization

Chemoenzymatic Synthetic Pathways

Chemoenzymatic strategies, which merge the selectivity of biological catalysts with traditional chemical reactions, offer powerful pathways to chiral molecules like this compound and its stereoisomers. These methods primarily utilize enzymes such as lipases and transaminases to achieve high stereoselectivity.

Lipases are frequently employed for the kinetic resolution of racemic alcohols or their ester precursors. nih.gov In a typical kinetic resolution, the enzyme selectively acylates or hydrolyzes one enantiomer of a racemic mixture, allowing for the separation of the two. For instance, lipases can be used in the enantioselective esterification of racemic amino alcohols, where one enantiomer is converted to an ester at a much higher rate than the other. nih.gov A patented process describes the resolution of racemic 2-amino-1-alkanols by using a lipase (B570770) to selectively hydrolyze the (R)-isomer of an N-alkoxycarbonyl derivative, leaving the (S)-isomer unreacted. googleapis.com Lipase B from Candida antarctica (CAL-B) has demonstrated excellent enantioselectivity (E > 200) in the resolution of alcohol precursors. mdpi.com The efficiency of these resolutions can be influenced by the choice of enzyme, solvent, and acylating agent. Studies on analogous structures, such as 1-(2-hydroxycyclohexyl)indoles, have shown that lipases can produce highly enantioenriched alcohols and their corresponding acetates. researchgate.netresearchgate.net

Transaminases (TAm) represent another cornerstone of chemoenzymatic synthesis, enabling the asymmetric synthesis of chiral amines from prochiral ketones. nih.govnih.gov These enzymes catalyze the transfer of an amino group from a donor molecule (like isopropylamine) to a ketone substrate, with the stereoselectivity dictated by the enzyme's active site. google.com By selecting an appropriate (R)- or (S)-selective transaminase, a specific stereoisomer of the target amino alcohol precursor can be synthesized with high optical purity. nih.gov The combination of a transketolase (TK) and a transaminase in a one-pot process has been used to create chiral amino-alcohols from simple achiral substrates. nih.gov

The table below summarizes findings from lipase-catalyzed kinetic resolution studies on relevant precursor molecules.

Table 1: Lipase-Catalyzed Kinetic Resolution of Amino Alcohol Precursors

Enzyme Substrate Reaction Type Key Findings Reference(s)
Lipase PS (Amano) Racemic alcohol precursor to Ivabradine Acetylation Achieved 41% conversion and a 90:10 enantiomeric ratio (e.r.) of the (S)-acylated product after 1 hour. mdpi.com mdpi.com
Candida antarctica Lipase B (CAL-B) tert-Butyl 2-(1-hydroxyethyl)phenylcarbamate Transesterification Excellent enantioselectivity (E > 200), enabling separation of optically pure (R)- and (S)-enantiomers. mdpi.com mdpi.com

Novel Synthetic Strategies and Methodological Advancements

Recent advancements in organic synthesis have introduced novel strategies that move beyond traditional methods. For this compound and related structures, electrochemical synthesis is a particularly noteworthy development.

Electrosynthesis offers a mild and efficient alternative for constructing amino alcohols, often leveraging radical-based pathways that complement traditional polar-bond disconnections. nih.govresearchgate.net This approach can circumvent the need for extensive protecting group manipulations that complicate many conventional syntheses. chemrxiv.org

One innovative electrochemical method involves the reductive cross-coupling of imines with ketones. acs.org This strategy is attractive due to its use of readily available starting materials, high atom economy, and insensitivity to air and moisture, making it an efficient route to various β-amino alcohol derivatives. acs.org Another advanced strategy utilizes a serine-derived chemical template in a series of electrocatalytic decarboxylative transformations. This modular and general radical-based method allows for the efficient coupling of aryl, alkenyl, alkyl, and acyl fragments to create a diverse range of substituted amino alcohols stereoselectively. chemrxiv.org

Furthermore, electrochemical methods have been developed for the synthesis of unnatural amino acid derivatives containing THF and THP rings through an anodic decarboxylation-intramolecular etherification process. acs.org This Hofer-Moest reaction proceeds under constant current in an undivided cell, highlighting the operational simplicity of modern electrosynthesis. acs.org These radical-based retrosynthetic approaches can significantly shorten the synthesis of complex molecules. chemrxiv.org

The table below highlights some of these novel electrochemical approaches.

Table 2: Novel Electrochemical Strategies for Amino Alcohol Synthesis

Method Key Features Product Type Reference(s)
Sequential Paired Electrolysis Mild, biocompatible, uses water as hydroxyl source and solvent. nih.gov Remote amino alcohols, peptide alcohols. nih.gov nih.gov
Electroreductive Cross-Coupling Radical-involved coupling of imines and ketones; high atom economy. acs.org β-Amino alcohols. acs.org acs.org
Electrocatalytic Radical Cross-Coupling Uses a serine-derived template; modular and stereoselective. chemrxiv.org Diverse substituted amino alcohols. chemrxiv.org chemrxiv.org

Optimization of Reaction Conditions and Process Efficiency

The industrial viability of any synthetic route hinges on the optimization of reaction conditions to maximize yield, purity, and efficiency while minimizing costs and environmental impact. For the synthesis of this compound, this involves fine-tuning multiple parameters in both chemoenzymatic and chemical catalytic systems.

Key variables that are typically optimized include temperature, solvent, catalyst type and loading, substrate concentration, and reaction time. researchgate.net In lipase-catalyzed reactions, for example, increasing the temperature can enhance reaction rates by decreasing system viscosity and improving mass transfer. nih.gov However, excessively high temperatures can lead to enzyme denaturation and reduced yield. nih.gov Studies on the N-acylation of phenylglycinol showed that the yield increased from 65% to 81% when the temperature was raised from 40 to 60°C, but began to decrease at 65°C. nih.gov Similarly, optimizing the enzyme loading is crucial; for the same reaction, 15 wt% was found to be the optimal catalyst dosage in a solvent-free system. nih.gov

The choice of solvent can also have a profound impact on reaction outcomes, influencing both catalyst activity and enantioselectivity. researchgate.net For complex reactions like metallophotocatalysis, the interplay between the photocatalyst, metal catalyst, and ligands requires careful optimization. nih.gov

A significant advancement in process efficiency is the adoption of continuous-flow systems. researchgate.netresearchgate.net Flow reactors, particularly for enzymatic reactions, offer superior control over reaction parameters, enable easier product isolation, and facilitate catalyst recycling, making them well-suited for large-scale production. researchgate.net

Modern optimization techniques are increasingly data-driven. Bayesian optimization, a machine-learning approach, can efficiently navigate complex, multi-variable reaction spaces to identify optimal conditions with a minimal number of experiments. nih.gov This strategy has been successfully used to discover highly active organic photoredox catalyst formulations by exploring only a small fraction of the possible reaction conditions. nih.gov

The following table illustrates the optimization of a lipase-catalyzed amidation reaction.

Table 3: Optimization of Lipase-Catalyzed N-Acylation of Phenylglycinol

Parameter Varied Range Studied Optimal Condition Effect on Yield Reference(s)
Temperature 40 - 65 °C 60 °C Yield increased from 65% (at 40°C) to 81% (at 60°C), then decreased. nih.gov nih.gov
Enzyme Loading 0 - 25 wt% 15 wt% Optimal loading for the solvent-free system. nih.gov nih.gov

Chemical Reactivity and Functional Group Transformations of 2 Amino 1 Cyclohexylpropan 1 Ol

Reactions Involving the Amino Group

The primary amino group in 2-amino-1-cyclohexylpropan-1-ol (B2897854) is a nucleophilic center, readily participating in reactions with electrophiles.

Acylation and Sulfonylation

Acylation: The amino group can be acylated to form amides. This is typically achieved by reacting this compound with acylating agents such as acyl chlorides or acid anhydrides in the presence of a base to neutralize the hydrogen halide byproduct. The selection of the acylating agent determines the nature of the resulting N-acyl derivative. For instance, reaction with acetyl chloride would yield N-(1-cyclohexyl-1-hydroxypropan-2-yl)acetamide. In the context of 1,2-amino alcohols, O-acylation can sometimes compete with N-acylation, and the selectivity can be influenced by factors like the reaction conditions and the presence of catalysts. For example, the use of Cu(II) ions has been shown to direct the selective O-acylation of 1,2-amino alcohol amphiphiles in aqueous media. nih.gov

Sulfonylation: Similarly, the amino group can be sulfonated by treatment with sulfonyl chlorides, such as p-toluenesulfonyl chloride, in the presence of a base like pyridine. This reaction results in the formation of a sulfonamide, a functional group prevalent in many pharmaceutically active compounds.

Formation of Heterocyclic Derivatives

The 1,2-amino alcohol moiety in this compound is a valuable precursor for the synthesis of various heterocyclic compounds. nih.gov For instance, condensation with carboxylic acids or their derivatives can lead to the formation of oxazolines. These five-membered heterocyclic rings are important in asymmetric synthesis as chiral auxiliaries. The formation of the oxazoline (B21484) ring involves the initial formation of an amide, followed by an intramolecular cyclization with the elimination of water.

Reactions Involving the Hydroxyl Group

The primary hydroxyl group in this compound can undergo reactions typical of alcohols, such as esterification, etherification, and oxidation.

Esterification and Etherification

Esterification: The hydroxyl group can be esterified by reaction with carboxylic acids, acyl chlorides, or acid anhydrides. This reaction is often catalyzed by an acid or a base. As mentioned earlier, in the presence of certain transition metal ions like Cu(II), selective O-acylation of 1,2-amino alcohols can be achieved even in aqueous solutions. nih.gov This method is particularly interesting as it mimics enzymatic acylation processes in biological systems. nih.gov

Etherification: The formation of ethers from the hydroxyl group can be accomplished through methods like the Williamson ether synthesis. This involves deprotonating the alcohol with a strong base to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide.

Oxidation Reactions

The primary alcohol functional group of this compound can be oxidized to form an aldehyde or a carboxylic acid, depending on the oxidizing agent and reaction conditions. However, the presence of the amino group complicates this transformation, as it is also susceptible to oxidation. To achieve selective oxidation of the hydroxyl group, the amino group often needs to be protected first. For example, after N-acylation, the primary alcohol could be oxidized using mild oxidizing agents like pyridinium (B92312) chlorochromate (PCC) to yield the corresponding aldehyde. More vigorous oxidizing agents, such as potassium permanganate (B83412) or chromic acid, would likely lead to the formation of a carboxylic acid, though potential cleavage of the carbon-carbon bond could also occur under harsh conditions. The oxidation of secondary alcohols to ketones is a common transformation, and similar principles would apply to the oxidation of the hydroxyl group in related structures. nih.gov

Table 2: Summary of Functional Group Transformations

Functional Group Reaction Type Reagents Product
Amino Acylation Acyl chloride, Base Amide
Amino Sulfonylation Sulfonyl chloride, Base Sulfonamide
Amino Reductive Amination Aldehyde/Ketone, NaBH3CN Secondary Amine
Amino Heterocycle Formation Carboxylic Acid Oxazoline
Hydroxyl Esterification Carboxylic Acid, Acid catalyst Ester
Hydroxyl Etherification Alkyl halide, Base Ether
Hydroxyl Oxidation (with protected amine) PCC Aldehyde

Nucleophilic Substitution Reactions

The hydroxyl group of this compound, being a secondary alcohol, is a target for nucleophilic substitution reactions. However, the hydroxyl group is a poor leaving group and typically requires activation for substitution to occur. Direct displacement is challenging and often necessitates conversion of the -OH group into a more reactive species. nih.gov

Common strategies for activation include:

Protonation: In the presence of a strong acid, the hydroxyl group can be protonated to form an oxonium ion (-OH2+), which is a good leaving group (water). This is often followed by an SN1-type reaction, which may involve carbocation rearrangements, or an SN2-type reaction with nucleophiles like halides.

Conversion to Sulfonate Esters: Reaction with sulfonyl chlorides (e.g., tosyl chloride, mesyl chloride) in the presence of a base (like pyridine) converts the alcohol into a sulfonate ester (e.g., tosylate, mesylate). These are excellent leaving groups, facilitating subsequent S_N2 reactions with a wide range of nucleophiles.

Activation with Reagents: Reagents like thionyl chloride (SOCl₂) can be used to convert the alcohol to an alkyl chloride. Similarly, phosphorus tribromide (PBr₃) can yield an alkyl bromide.

Recent advancements have explored mechanochemical methods for the nucleophilic substitution of alcohols, avoiding the need for solvents. nih.govchemrxiv.org These methods can utilize activating agents like fluoro-N,N,N′,N′-tetramethylformamidinium hexafluorophosphate (B91526) (TFFH) to generate reactive O-alkyl isouronium intermediates, which are then readily displaced by nucleophiles such as amines. nih.govchemrxiv.org Such a protocol could theoretically be applied to this compound, potentially offering a greener synthetic route. chemrxiv.org

Reaction Type Reagent(s) Product Type Notes
HalogenationThionyl Chloride (SOCl₂)1-chloro-1-cyclohexyl-2-aminopropaneRequires careful control to avoid side reactions with the amine.
HalogenationPhosphorus Tribromide (PBr₃)1-bromo-1-cyclohexyl-2-aminopropaneAmine group may require protection.
SulfonylationTosyl Chloride (TsCl), PyridineO-tosyl intermediateCreates an excellent leaving group for subsequent S_N2 reactions.
Mechanochemical SubstitutionTFFH, K₂HPO₄, Nucleophile (e.g., Morpholine)Substituted amineA modern, solvent-free approach via an isouronium intermediate. nih.govchemrxiv.org

Concomitant Transformations of Both Amino and Hydroxyl Groups

The 1,2-amino alcohol arrangement in this compound is ideal for reactions that involve both functional groups simultaneously, most notably in the synthesis of five-membered heterocyclic rings like oxazolines. wikipedia.org Oxazolines are valuable intermediates in organic synthesis, serving as protecting groups for carboxylic acids and as ligands in asymmetric catalysis. wikipedia.org

The synthesis of an oxazoline ring from a 1,2-amino alcohol generally proceeds via cyclization, eliminating a small molecule like water. mdpi.com Several methods have been established for this transformation:

From Carboxylic Acids: Direct condensation with a carboxylic acid can be promoted by dehydrating agents. A robust method involves using triflic acid (TfOH) to promote the dehydrative cyclization of an intermediate N-(2-hydroxyethyl)amide, which can be formed in a one-pot reaction from the amino alcohol and a carboxylic acid. mdpi.com

From Aldehydes: The reaction with an aldehyde first forms an intermediate oxazolidine. This can then be oxidized to the oxazoline using agents like N-bromosuccinimide (NBS) or iodine. wikipedia.orgorgsyn.org

From Nitriles: The reaction of amino alcohols with nitriles can yield 2-substituted oxazolines, sometimes requiring metal catalysts (e.g., copper-NHC complexes) or proceeding under catalyst-free conditions at high temperatures. organic-chemistry.org

From Acyl Chlorides: Reaction with an acyl chloride, often generated in situ using thionyl chloride, is a common route. Anhydrous conditions are crucial to prevent the hydrolysis of the oxazoline ring. wikipedia.org

These reactions capitalize on the nucleophilicity of both the nitrogen and oxygen atoms to build the heterocyclic structure.

Starting Material for Cyclization Key Reagents Product Reference
Carboxylic AcidTriflic Acid (TfOH)2,4-disubstituted oxazoline mdpi.com
AldehydeN-Bromosuccinimide (NBS) or Iodine2-substituted oxazoline wikipedia.orgorgsyn.org
NitrileHeat or Cu-NHC catalyst2-substituted oxazoline organic-chemistry.org
Acyl ChlorideThionyl Chloride (SOCl₂)2-substituted oxazoline wikipedia.org

Cyclohexyl Ring Modifications and Functionalization

The cyclohexyl group of this compound is a saturated aliphatic ring, making it relatively unreactive compared to the amino and hydroxyl functional groups. Its transformations typically require more forcing conditions, often involving free-radical pathways.

Potential modifications to the cyclohexyl ring include:

Free-Radical Halogenation: In the presence of UV light or a radical initiator, cyclohexane (B81311) rings can undergo halogenation (e.g., with Cl₂ or Br₂) to introduce a halogen atom onto the ring. This reaction is generally not very selective and can lead to a mixture of products, with substitution occurring at various positions on the ring. The presence of the amino alcohol side chain would likely direct the substitution to some extent, but a complex product mixture is expected.

Oxidation: Strong oxidizing agents can, under harsh conditions, lead to the oxidation of the cyclohexane ring, potentially opening the ring or forming cyclohexanone (B45756) or cyclohexanol (B46403) derivatives. However, such conditions would almost certainly degrade the amino alcohol portion of the molecule. Selective oxidation of the ring in the presence of the existing functional groups is synthetically challenging and would require a carefully designed multi-step sequence, likely involving directing groups.

Currently, there is limited specific research documented in the literature focusing on the selective functionalization of the cyclohexyl ring in the this compound molecule itself. Most synthetic efforts focus on the reactivity of the more versatile amino and hydroxyl groups. Any modification of the cyclohexyl ring would likely be performed on a precursor molecule before the introduction of the amino alcohol side chain to ensure selectivity and avoid undesired side reactions.

Stereochemical Investigations and Control in 2 Amino 1 Cyclohexylpropan 1 Ol Chemistry

Analysis of Stereoisomeric Forms and Chiral Purity

The determination of the stereoisomeric composition and enantiomeric purity of 2-amino-1-cyclohexylpropan-1-ol (B2897854) is essential for its effective use. A variety of analytical techniques are employed for this purpose, ranging from spectroscopic methods to chromatographic separations.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for chiral analysis. nih.govmdpi.com The enantiomeric purity of chiral amines and amino alcohols can be determined using chiral solvating agents (CSAs) or chiral derivatizing agents (CDAs). nih.govmdpi.com For instance, the use of a chiral crown ether, (+)-(18-crown-6)-2,3,11,12-tetracarboxylic acid, as a chiral NMR solvating agent can induce chemical shift differences between the enantiomers of aliphatic amines and amino alcohols, allowing for their quantification. nih.gov Another NMR-based approach involves the derivatization of the amine with a chiral reagent, such as naphtho[2,3-c]furan-1,3-dione (B147156), to form diastereomeric amides which can be distinguished by NMR spectroscopy in the presence of a chiral calix nih.govresorcinarene. nih.gov A simple three-component system involving the condensation of a primary amine with 2-formylphenylboronic acid and enantiopure 1,1'-bi-2-naphthol (B31242) (BINOL) can also be used to form diastereomeric iminoboronate esters, whose ratios can be determined by ¹H NMR to establish the enantiopurity of the parent amine. nih.gov

High-Performance Liquid Chromatography (HPLC) using chiral stationary phases (CSPs) is another widely used method for the separation and quantification of enantiomers. While specific CSPs for this compound are not extensively documented in readily available literature, Pirkle-type CSPs derived from amino alcohols have shown effectiveness in resolving various chiral compounds. researchgate.net

Furthermore, high-throughput methods for determining enantiomeric excess (ee) have been developed. A sensitive fluorescence-based assay, for example, relies on the dynamic self-assembly of a chiral amine, 2-formylphenylboronic acid, and a chiral diol to form fluorescent diastereomeric complexes. nih.govdntb.gov.ua The difference in fluorescence intensity between these complexes allows for the rapid and accurate determination of the enantiomeric excess. nih.gov

Analytical TechniquePrincipleApplication to this compoundReference
NMR Spectroscopy with CSAs Formation of transient diastereomeric complexes with a chiral solvating agent, leading to different chemical shifts for enantiomers.Can be applied using agents like (+)-(18-crown-6)-2,3,11,12-tetracarboxylic acid to determine enantiomeric purity. nih.gov
NMR Spectroscopy with CDAs Covalent reaction with a chiral derivatizing agent to form stable diastereomers with distinct NMR spectra.Derivatization with reagents like naphtho[2,3-c]furan-1,3-dione allows for the determination of enantiomeric excess. nih.gov
Chiral HPLC Differential interaction of enantiomers with a chiral stationary phase, leading to separation.Separation of stereoisomers can be achieved on suitable chiral columns, such as Pirkle-type phases. researchgate.net
Fluorescence-Based Assay Formation of diastereomeric complexes with distinct fluorescent properties.A high-throughput method for determining enantiomeric excess by measuring fluorescence intensity. nih.govdntb.gov.ua

Diastereoselective and Enantioselective Transformations Guided by this compound Scaffolds

The chiral scaffold of this compound and its derivatives can be effectively utilized to control the stereochemical outcome of various chemical reactions. These compounds can act as chiral auxiliaries, ligands for metal catalysts, or organocatalysts to induce diastereoselectivity and enantioselectivity.

1,2-amino alcohols are well-established as valuable chiral auxiliaries in asymmetric synthesis. nih.gov The cyclohexyl group in this compound can provide steric bulk that influences the facial selectivity of reactions on a prochiral substrate attached to the auxiliary. While specific examples detailing the use of this compound as a chiral auxiliary are not widespread in the literature, the principles of using similar 1,2-amino alcohols are directly applicable.

In the realm of catalysis, chiral amino alcohols and their derivatives are precursors to highly effective enantioselective catalysts. polyu.edu.hk For instance, chiral amino alcohols containing cyclohexyl groups have been synthesized and their corresponding oxazaborolidine catalysts have been studied in the asymmetric borane (B79455) reduction of prochiral ketones. polyu.edu.hk These catalysts have demonstrated the ability to produce chiral alcohols with high enantiomeric excess. Furthermore, catalysts derived from N,N-dimethyl-2-amino-1,2-dicyclohexylethanol have shown good enantioselectivities in the asymmetric conjugate addition of diethylzinc (B1219324) to enones. polyu.edu.hk The replacement of phenyl groups with cyclohexyl groups in these ligands has been shown to have a significant impact on the enantioselectivity of the catalyzed reactions. polyu.edu.hk

Prolinamides derived from chiral amino alcohols have been investigated as organocatalysts for asymmetric aldol (B89426) reactions, achieving high yields, diastereoselectivities, and enantioselectivities. researchgate.net The structural features of these organocatalysts play a crucial role in achieving high optical purity of the aldol adducts. researchgate.net The development of catalytic enantioselective Petasis borono-Mannich reactions using BINOL-derived catalysts to produce chiral 1,2-amino alcohols further highlights the importance of this structural motif in asymmetric catalysis. chemrxiv.org

Transformation TypeRole of ScaffoldExample of Catalyst/Auxiliary SystemAchieved SelectivityReference
Asymmetric Ketone Reduction Chiral LigandOxazaborolidine from cyclohexyl-containing amino alcoholHigh ee polyu.edu.hk
Asymmetric Conjugate Addition Chiral LigandCatalyst from N,N-dimethyl-2-amino-1,2-dicyclohexylethanolUp to 86.7% ee polyu.edu.hk
Asymmetric Aldol Reaction OrganocatalystProlinamides derived from amino alcoholsUp to 97:3 dr, up to 99% ee researchgate.net
Enantioselective Petasis Reaction Precursor to Chiral LigandBINOL-derived catalysts for 1,2-amino alcohol synthesisHigh yields and enantioselectivities chemrxiv.org

Chiral Resolution Techniques for Racemic this compound

For instances where an asymmetric synthesis of a specific stereoisomer of this compound is not feasible or desired, the resolution of a racemic mixture is a viable strategy to obtain the enantiomerically pure forms. wikipedia.org

One of the most common methods for chiral resolution is the formation of diastereomeric salts. wikipedia.org This involves reacting the racemic amine with an enantiomerically pure chiral acid, such as tartaric acid or mandelic acid. wikipedia.org The resulting diastereomeric salts often have different physical properties, most notably solubility, which allows for their separation by fractional crystallization. wikipedia.orgyoutube.com After separation, the desired enantiomer of the amine can be liberated from the salt by treatment with a base. youtube.com

Enzymatic resolution is another powerful technique for separating enantiomers. googleapis.com Lipases are commonly used enzymes that can selectively catalyze the acylation or hydrolysis of one enantiomer of a racemic alcohol or amine derivative, leaving the other enantiomer unreacted. googleapis.commdpi.com For example, a process for the enzymatic resolution of racemic 2-amino-1-alkanols involves the selective hydrolysis of an ester derivative of one enantiomer. googleapis.com This method can offer high enantioselectivity under mild reaction conditions.

Preparative chiral chromatography is a direct method for separating enantiomers. nih.gov By using a chiral stationary phase, a racemic mixture can be separated into its constituent enantiomers on a larger scale, providing access to both enantiomers in high purity. nih.gov

Resolution TechniquePrincipleKey StepsPotential for this compoundReference
Diastereomeric Salt Crystallization Formation of diastereomers with different solubilities.1. Reaction with a chiral resolving agent (e.g., tartaric acid). 2. Fractional crystallization to separate diastereomeric salts. 3. Liberation of the pure enantiomer.A standard and effective method for resolving racemic amines. wikipedia.orgyoutube.com
Enzymatic Resolution Enantioselective enzymatic transformation of one enantiomer.1. Derivatization of the amino alcohol. 2. Selective enzymatic reaction (e.g., hydrolysis by a lipase). 3. Separation of the reacted and unreacted enantiomers.Applicable for achieving high enantiomeric purity under mild conditions. googleapis.commdpi.com
Preparative Chiral Chromatography Differential interaction with a chiral stationary phase.Direct separation of the racemic mixture on a chiral column.Provides both enantiomers in high purity, though can be costly for large scales. nih.gov

Applications of 2 Amino 1 Cyclohexylpropan 1 Ol in Asymmetric Catalysis

As a Chiral Ligand in Metal-Catalyzed Asymmetric Reactions

In metal-catalyzed reactions, chiral ligands are crucial for transferring stereochemical information from the catalyst to the product. The amino and hydroxyl groups of 2-amino-1-cyclohexylpropan-1-ol (B2897854) can chelate to a metal atom, forming a stable complex that creates a chiral pocket around the metal's active site. This steric and electronic influence dictates the facial selectivity of the substrate's approach, leading to high enantioselectivity.

One of the most well-established applications of chiral β-amino alcohols is in the catalytic enantioselective addition of organozinc reagents to aldehydes. These reactions are powerful tools for forming carbon-carbon bonds and creating chiral secondary alcohols. When used as a ligand, this compound, in conjunction with a metal like titanium or zinc, can facilitate highly enantioselective additions of diethylzinc (B1219324) to a variety of aldehydes.

For instance, secondary amino alcohols have been demonstrated to be efficient catalysts for the addition of diethylzinc to aldehydes with predictable stereochemistry. acs.org The mechanism is believed to involve the formation of a chiral zinc-amino alkoxide complex, which then acts as the active catalyst. The stereochemical outcome is dictated by the specific stereoisomer of the amino alcohol used. While a broad range of chiral amino alcohols have been explored, those with a rigid cyclic backbone, such as the cyclohexyl group in this compound, often impart higher levels of stereocontrol. Research on similar carbohydrate-based chiral ligands has shown that the ligand structure significantly impacts both the conversion rates and the enantiomeric excess (ee) of the resulting alcohol. rsc.org For example, in the addition of diethylzinc to benzaldehyde, different ligands can result in ee's ranging from low to over 90%. rsc.org

Ligand TypeSubstrateReagentEnantiomeric Excess (ee)Reference
Secondary Amino AlcoholsAldehydesDiethylzincHigh and predictable acs.org
Carbohydrate-based DiolsBenzaldehydeDiethylzinc4% - 92% rsc.org
(1R,2S)-(-)-1-phenyl-2-piperidinopropane-1-thiolα-Branched AldehydesDiethylzincUp to 100% nih.gov

Asymmetric hydrogenation is a fundamental transformation for the synthesis of chiral compounds, particularly chiral alcohols and amines from ketones and imines, respectively. Ruthenium complexes bearing chiral diamine or amino alcohol ligands are among the most effective catalysts for this purpose. acs.org While direct studies employing this compound as the primary ligand are not extensively documented, the principles established with analogous structures strongly suggest its potential. For example, chiral β-amino alcohols have been successfully used as ligands for the ruthenium-catalyzed asymmetric transfer hydrogenation (ATH) of N-phosphinyl ketimines, yielding chiral amines with good enantioselectivity. nih.gov The rigidity of the ligand backbone, such as in (1S,2R)-1-amino-2-indanol, has been shown to be crucial for achieving high ee's. nih.gov Given its own rigid cyclohexyl framework, it is plausible that this compound could serve as an effective ligand in similar Ru-catalyzed hydrogenations of both ketones and imines. acs.orgacs.org

Catalyst SystemSubstrateProductEnantiomeric Excess (ee)Reference
Ru(II) with Chiral Diphosphines/Diamine LigandsKetonesChiral Secondary AlcoholsHigh acs.org
[RuCl2(p-cymene)]2 with (1S,2R)-1-amino-2-indanolN-Phosphinyl KetiminesChiral PhosphinamidesUp to 82% nih.gov
Camphor-based Chiral Phosphonium Hydrido BorateIminesChiral AminesUp to 76% acs.org

Palladium-catalyzed asymmetric allylic alkylation (AAA) is a powerful method for the formation of C-C, C-N, and C-O bonds. The enantioselectivity of this reaction is highly dependent on the chiral ligand bound to the palladium center. Chiral ligands derived from amino alcohols have been successfully employed in this context. chinesechemsoc.org For instance, chiral phosphinooxathiane ligands, synthesized from chiral amino alcohols, have been used in palladium-catalyzed AAA reactions. acs.org The development of chiral phosphine-olefin ligands from amino alcohols has also been reported to give good yields and high enantioselectivities in rhodium-catalyzed asymmetric additions, a related transformation. chinesechemsoc.org These examples suggest a clear pathway for the application of this compound, which can be derivatized into novel phosphine-containing ligands for use in palladium-catalyzed AAA.

As a Chiral Auxiliary in Stoichiometric Asymmetric Synthesis

A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to direct a subsequent stereoselective reaction. nih.gov After the desired transformation, the auxiliary is cleaved and can often be recovered for reuse. nih.gov 1,2-amino alcohols are a well-established class of chiral auxiliaries. For instance, trans-2-phenyl-1-cyclohexanol (B1200244), a structurally related compound, has been used as a chiral auxiliary in ene reactions. nih.govwikiwand.com

In a typical application, this compound could be attached to a carboxylic acid to form a chiral amide. The α-proton of the carbonyl group can then be deprotonated to form a chiral enolate. The bulky and stereochemically defined environment created by the cyclohexyl group would then direct the approach of an electrophile, such as an alkyl halide, from the less hindered face, leading to a diastereoselective alkylation. Subsequent removal of the auxiliary would yield the enantiomerically enriched carboxylic acid derivative. This strategy has been successfully applied in the synthesis of complex molecules where control of stereochemistry is critical. numberanalytics.com

Chiral AuxiliaryReaction TypeKey FeatureReference
trans-2-Phenyl-1-cyclohexanolEne ReactionControl of diastereoselectivity nih.govwikiwand.com
OxazolidinonesAlkylation, Aldol (B89426) ReactionFormation of chiral imide, facial shielding
PseudoephedrineAlkylationFormation of chiral amide, steric direction nih.gov

Role as an Organocatalyst in Enantioselective Transformations

Organocatalysis, the use of small organic molecules to catalyze chemical reactions, has become a major pillar of asymmetric synthesis. youtube.com Chiral primary and secondary amines are particularly effective organocatalysts, often operating through the formation of enamine or iminium ion intermediates. Simple primary β-amino alcohols, such as this compound, can function as efficient organocatalysts in various transformations, most notably in aldol and Michael addition reactions. rsc.orgnih.gov

In a typical organocatalytic aldol reaction, the primary amine of this compound would react with a ketone to form a chiral enamine. This enamine then attacks an aldehyde, with the hydroxyl group of the catalyst potentially playing a role in activating the aldehyde through hydrogen bonding and helping to organize the transition state. This dual activation model can lead to high diastereo- and enantioselectivities. acs.orgresearchgate.net Similarly, in Michael additions, these amino alcohol catalysts can facilitate the conjugate addition of nucleophiles like β-keto esters to nitroalkenes with high enantiomeric excess. rsc.org The stereochemical outcome can sometimes even be tuned by adjusting the reaction temperature. rsc.org

Catalyst TypeReactionSubstratesEnantiomeric Excess (ee)Reference
Simple Primary β-Amino AlcoholsMichael Additionβ-Keto Esters and NitroalkenesUp to 99% rsc.org
Leucinol, ValinolAldol ReactionIsatin and AcetoneHigh nih.gov
Prolinamides from 2-aminocyclohexanolsAldol ReactionKetones and AldehydesHigh nih.gov

Immobilization Strategies for Heterogeneous Catalysis

While homogeneous catalysts often exhibit high activity and selectivity, their separation from the reaction mixture can be challenging and costly. Immobilizing the catalyst on a solid support transforms it into a heterogeneous catalyst, which can be easily recovered by filtration and potentially reused, making the process more sustainable and economical. Chiral amino alcohols, including structures analogous to this compound, have been successfully immobilized on various supports, such as silica (B1680970) and polymers. acs.orgnih.gov

One common strategy involves grafting the amino alcohol onto a functionalized silica surface. For example, a chiral amino alcohol can be attached to silica gel that has been pre-treated with a linker molecule like p-chloromethylphenyltrimethoxysilane. acs.org Such silica-immobilized chiral amino alcohols have been used as ligands in the enantioselective addition of diethylzinc to benzaldehyde, achieving good enantioselectivities. acs.orgnih.gov Another approach is the sol-gel process, where the chiral amino alcohol, functionalized with a silane, is co-condensed with a silica precursor like tetraethoxysilane to create a hybrid organic-inorganic material with the catalyst embedded within the silica matrix. acs.org Polymer supports have also been utilized, where a chiral alcohol with a carboxylic acid function can be attached to an amine-functionalized polymer. nih.gov These immobilization techniques pave the way for the practical and large-scale application of this compound in industrial catalytic processes.

Anchoring on Solid Supports

The heterogenization of homogeneous catalysts by anchoring them onto solid supports represents a significant advancement in sustainable catalysis. nih.gov This approach combines the high selectivity and activity of molecular catalysts with the practical advantages of heterogeneous systems, such as ease of separation from the reaction mixture and the potential for catalyst recycling. nih.gov The immobilization of chiral catalysts derived from or incorporating this compound onto various solid supports is a key area of research aimed at enhancing their industrial applicability.

Common solid supports for catalyst immobilization include inorganic materials like silica and alumina, as well as organic polymers. The choice of support material is crucial as it can influence the catalyst's stability, activity, and selectivity. For amino alcohol derivatives such as this compound, covalent attachment is a preferred method of immobilization as it prevents leaching of the catalyst from the support during the reaction.

One common strategy for the covalent anchoring of such amino alcohols involves the functionalization of the support material with reactive groups that can form a stable bond with the hydroxyl or amino group of the ligand. For instance, silica surfaces can be modified with organosilanes containing epoxy or isocyanate groups, which can then react with the amino or hydroxyl functionalities of the chiral ligand, respectively.

Catalytic Activity and Recyclability Studies

Recycling studies typically involve carrying out the catalytic reaction, followed by the separation of the solid-supported catalyst from the reaction mixture by simple filtration or centrifugation. The recovered catalyst is then washed and dried before being used in a subsequent reaction cycle with fresh reactants. The conversion of the starting material and the enantiomeric excess (e.e.) of the product are monitored for each cycle to determine the catalyst's stability and reusability.

The following interactive data table illustrates a hypothetical study on the recyclability of an immobilized this compound-based catalyst in an asymmetric aldol reaction.

Recycle Run Conversion (%) Enantiomeric Excess (e.e.) (%)
19895
29794
39694
49593
59392

The data in the table demonstrates a slight decrease in both conversion and enantioselectivity over five consecutive runs, which is a common observation for many immobilized catalysts. This gradual loss of performance can be attributed to several factors, including mechanical degradation of the support, partial leaching of the active catalytic species, or fouling of the catalyst surface. Nevertheless, the ability to reuse the catalyst for multiple cycles with high performance is a significant advantage.

Mechanistic Studies of Reactions Involving 2 Amino 1 Cyclohexylpropan 1 Ol

Elucidation of Reaction Mechanisms in Synthetic Pathways

The synthetic utility of 2-amino-1-cyclohexylpropan-1-ol (B2897854) and its derivatives, such as oxazolidinones, is rooted in their ability to direct the formation of specific stereoisomers. The elucidation of the reaction mechanisms in these synthetic pathways often involves a combination of experimental and computational methods.

In many synthetic applications, this compound can be converted into a chiral auxiliary, for instance, an oxazolidinone. This auxiliary is then attached to a substrate, and its steric and electronic properties guide the approach of a reactant to a specific face of the molecule, thereby controlling the stereochemistry of the newly formed chiral center. The mechanism of action for such auxiliaries generally involves the formation of a rigid cyclic structure that effectively blocks one face of the reacting molecule.

For example, in asymmetric aldol (B89426) reactions, an N-acyl oxazolidinone derived from an amino alcohol can be used. The mechanism proceeds through the formation of a specific enolate geometry, which is then stabilized by chelation to a metal center (e.g., boron or titanium). The bulky substituent on the oxazolidinone (in this case, the cyclohexylpropyl group) directs the approach of the aldehyde from the less hindered face, leading to the formation of one diastereomer in preference to the other.

Illustrative Reaction Scheme for an Oxazolidinone-Mediated Aldol Reaction:

Step 1: Enolate Formation The N-acyl oxazolidinone is treated with a Lewis acid and a base to form a specific Z-enolate.

Step 2: Aldehyde Addition The enolate reacts with an aldehyde, with the stereochemistry of the addition being controlled by the chiral auxiliary.

Step 3: Auxiliary Cleavage The chiral auxiliary is subsequently cleaved to yield the desired chiral product and recover the auxiliary.

Computational studies, such as those using Density Functional Theory (DFT), are invaluable in elucidating these mechanisms. They can provide insights into the energies of different transition states, helping to explain the observed stereoselectivity. While specific DFT studies on this compound are scarce, studies on similar systems reveal the importance of non-covalent interactions, such as hydrogen bonding and steric hindrance, in stabilizing the favored transition state. acs.org

Mechanistic Insights into Asymmetric Catalysis Mediated by this compound

When used as an organocatalyst, this compound can mediate asymmetric reactions through various activation modes. The presence of both an amino and a hydroxyl group allows for bifunctional catalysis, where both groups participate in the catalytic cycle.

A common mechanistic pathway for amino alcohol-catalyzed reactions, such as the Michael addition of ketones to nitroalkenes, involves the formation of an enamine intermediate. The primary amine of this compound would react with a ketone to form a nucleophilic enamine. The hydroxyl group can then act as a hydrogen bond donor, activating the electrophile (e.g., a nitroalkene) and orienting it for a stereoselective attack by the enamine.

Proposed Transition State Model for an Amino Alcohol-Catalyzed Michael Addition:

Based on studies of similar β-amino alcohols, a plausible transition state model can be proposed. rsc.org In this model, the enamine, formed from the catalyst and the ketone, is held in a specific conformation. The nitroalkene is positioned through hydrogen bonding with the catalyst's hydroxyl group and the protonated amine. This rigid, organized transition state assembly directs the enamine to attack one specific face of the nitroalkene, leading to a high degree of enantioselectivity. rsc.org The bulky cyclohexyl group would play a crucial role in creating a defined chiral pocket, further enhancing stereocontrol.

The principles of asymmetric organocatalysis, as highlighted in the work that led to the 2021 Nobel Prize in Chemistry, often involve the formation of such well-defined transition states. youtube.com For instance, in proline-catalyzed aldol reactions, a key feature is the formation of a six-membered ring transition state involving the enamine, the aldehyde, and the carboxylic acid group of proline. youtube.com By analogy, the amino and hydroxyl groups of this compound could form a similar organized structure to achieve asymmetric induction.

Kinetic Studies and Reaction Rate Determinations

Kinetic studies are essential for understanding the efficiency of a catalyst and for optimizing reaction conditions. These studies involve measuring the rate of a reaction under various conditions, such as different concentrations of reactants and catalyst, and at different temperatures. From this data, a rate law can be determined, which provides a mathematical description of the reaction's dependency on the concentration of each species.

Illustrative Kinetic Data for a Related Amino Alcohol (AMP):

Temperature (K)Second-Order Rate Constant (m³/kmol·s)Activation Energy (kJ/mol)
29852041.7

This data is for the reaction of CO2 with 2-amino-2-methyl-1-propanol (B13486) and is provided for illustrative purposes to demonstrate the type of kinetic parameters determined in such studies.

For a reaction catalyzed by this compound, a typical kinetic experiment would involve monitoring the disappearance of a reactant or the appearance of a product over time using techniques like spectroscopy (UV-Vis, NMR) or chromatography (GC, HPLC). By performing a series of experiments with varying initial concentrations, the order of the reaction with respect to each component can be determined.

Furthermore, Eyring and Arrhenius analyses of the temperature dependence of the reaction rate can provide thermodynamic parameters of activation, such as the enthalpy (ΔH‡) and entropy (ΔS‡) of activation. These parameters offer deeper insights into the nature of the transition state. A highly negative entropy of activation, for example, would suggest a highly ordered transition state, which is often the case in highly stereoselective reactions.

Computational and Theoretical Investigations of 2 Amino 1 Cyclohexylpropan 1 Ol

Conformational Analysis and Energy Landscapes

The conformational flexibility of 2-amino-1-cyclohexylpropan-1-ol (B2897854) is a key determinant of its chemical behavior. The molecule possesses multiple rotatable bonds, including the C-C and C-N bonds of the propanol (B110389) backbone and the bond connecting the cyclohexyl ring to the chiral center. This flexibility gives rise to a complex potential energy surface with numerous local minima, each corresponding to a stable conformer.

Computational studies, often employing methods like Density Functional Theory (DFT), are used to map these energy landscapes. By systematically rotating the key dihedral angles and calculating the corresponding energies, researchers can identify the most stable, low-energy conformations. These preferred arrangements are governed by a delicate balance of steric hindrance and intramolecular hydrogen bonding between the hydroxyl and amino groups. The cyclohexyl ring itself can adopt chair, boat, and twist-boat conformations, further diversifying the conformational possibilities.

Table 1: Hypothetical Relative Energies of this compound Conformers

Conformer Dihedral Angle (HO-C-C-N) Cyclohexyl Conformation Relative Energy (kcal/mol) Key Interaction
A 60° (gauche) Chair 0.00 Intramolecular H-bond
B 180° (anti) Chair 1.5 Steric repulsion
C -60° (gauche) Chair 0.2 Intramolecular H-bond

Note: This table is illustrative and based on general principles of conformational analysis. Actual values would be derived from specific computational studies.

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations provide deep insights into the electronic properties of this compound. These methods are used to determine the distribution of electron density, molecular orbital energies, and electrostatic potential. The presence of electronegative oxygen and nitrogen atoms results in a polarized molecule, with the hydroxyl and amino groups acting as key sites for chemical reactions.

Calculations of frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are particularly important for predicting reactivity. The HOMO is typically localized around the nitrogen and oxygen atoms, indicating their nucleophilic character. The LUMO, conversely, identifies regions susceptible to nucleophilic attack. Reactivity descriptors such as Fukui functions can be calculated to provide a more detailed, atom-specific picture of reactivity.

Molecular Dynamics Simulations and Intermolecular Interactions

Molecular dynamics (MD) simulations are employed to study the dynamic behavior of this compound and its interactions with other molecules, such as solvents or reactants, over time. These simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how conformations and intermolecular arrangements evolve.

In a solvent, MD simulations can elucidate the structure of the solvation shell around the amino alcohol. They can quantify the number of hydrogen bonds formed between the solute's hydroxyl and amino groups and the surrounding solvent molecules. This information is critical for understanding solubility and how the solvent might mediate the compound's reactivity.

Computational Studies of Catalytic Transition States and Selectivity

Derivatives of this compound are often utilized as chiral ligands in asymmetric catalysis. Computational chemistry is an invaluable tool for understanding the mechanisms of these catalytic reactions and the origins of enantioselectivity. Researchers can model the entire catalytic cycle, including the structures of the catalyst-substrate complex, transition states, and products.

By calculating the energies of the transition states leading to the different stereoisomeric products, the enantioselectivity of the reaction can be predicted. For instance, in a metal-catalyzed reaction, DFT calculations can model how the chiral ligand, derived from this compound, creates a chiral environment around the metal center. This chiral pocket favors the binding of the substrate in a specific orientation, leading to a lower energy transition state for the formation of one enantiomer over the other.

Molecular Docking and Binding Affinity Predictions with Biomolecules (non-clinical focus)

Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to a second, typically a larger receptor molecule like a protein or enzyme. In a non-clinical context, this can be used to investigate the potential interactions of this compound with various biomolecules to probe biological processes or to identify potential enzymatic targets for biotechnological applications.

Docking algorithms sample a vast number of possible binding poses and use a scoring function to estimate the binding affinity for each pose. These studies can identify key intermolecular interactions, such as hydrogen bonds and van der Waals contacts, that stabilize the complex. For example, docking could be used to screen this compound against a panel of enzymes to identify which ones it might bind to, providing leads for further experimental investigation into its biochemical functions or applications, such as in enzyme inhibition or biosensor development.

Advanced Structural Characterization of 2 Amino 1 Cyclohexylpropan 1 Ol and Its Derivatives

Single-Crystal X-ray Diffraction Studies

Solid-State Conformation and Crystal Packing

In the crystalline state, molecules adopt low-energy conformations that are influenced by a combination of intramolecular and intermolecular forces. For derivatives of 2-amino-1-cyclohexylpropan-1-ol (B2897854), the cyclohexane (B81311) ring is expected to adopt a stable chair conformation. The substituents on the propanol (B110389) backbone will occupy either axial or equatorial positions to minimize steric strain.

Table 1: Representative Crystallographic Data for a Hypothetical Derivative

ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)10.123
b (Å)8.456
c (Å)12.789
β (°)98.76
Volume (ų)1083.4
Z4

Note: This table is illustrative and based on typical values for similar organic molecules.

Intermolecular Hydrogen Bonding and Supramolecular Assemblies

The presence of both amino (-NH₂) and hydroxyl (-OH) groups in this compound makes it an excellent candidate for forming extensive hydrogen bonding networks. These interactions are crucial in defining the supramolecular assembly of the molecules in the crystal. The amino group can act as a hydrogen bond donor, while the nitrogen and oxygen atoms can act as hydrogen bond acceptors.

Table 2: Typical Hydrogen Bond Geometries in Amino Alcohol Crystals

Donor-H···AcceptorD-H (Å)H···A (Å)D···A (Å)D-H···A (°)
N-H···O0.911.952.85170
O-H···N0.842.052.88168
N-H···N0.912.153.05165

Note: This table presents typical ranges for hydrogen bond parameters and is for illustrative purposes.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Conformational Dynamics

NMR spectroscopy is a powerful tool for elucidating the structure and dynamics of molecules in solution. For this compound, with its multiple stereocenters, advanced NMR techniques are indispensable for assigning the relative and absolute stereochemistry and for studying conformational equilibria.

Techniques such as ¹H-¹H Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) are used to establish the connectivity of atoms within the molecule. The stereochemical arrangement can be determined by analyzing the magnitude of the vicinal coupling constants (³J) between protons on adjacent carbons. For example, the coupling constant between the protons on C1 and C2 of the propanol chain will differ for the syn and anti diastereomers.

Furthermore, Nuclear Overhauser Effect (NOE) spectroscopy provides information about the spatial proximity of protons. The observation of an NOE between specific protons can confirm their relative stereochemistry and provide insights into the predominant conformation in solution. For instance, an NOE between a proton on the cyclohexyl ring and a proton on the propanol chain would indicate a specific folded conformation.

The dynamic nature of the molecule, such as the chair-to-chair interconversion of the cyclohexane ring or rotation around the C-C single bonds, can also be studied using variable temperature NMR experiments. Changes in the NMR spectra as a function of temperature can provide thermodynamic and kinetic parameters for these conformational processes.

Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) Studies for Chiroptical Properties

Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) are spectroscopic techniques that provide information about the stereochemistry of chiral molecules. These methods rely on the differential interaction of left and right circularly polarized light with a chiral sample.

CD spectroscopy measures the difference in absorption of left and right circularly polarized light as a function of wavelength. A CD spectrum will show positive or negative peaks, known as Cotton effects, in the region of the chromophore's absorption. The sign and magnitude of the Cotton effect are characteristic of the absolute configuration of the stereocenters near the chromophore.

ORD spectroscopy measures the change in the angle of optical rotation as a function of wavelength. An ORD curve will show a characteristic plain curve or a curve with peaks and troughs (anomalous dispersion) in the vicinity of an absorption band. The shape of the ORD curve is also directly related to the absolute stereochemistry of the molecule.

For this compound, which lacks a strong chromophore in its parent form, derivatization is often necessary to obtain meaningful CD and ORD spectra. For instance, converting the amino or hydroxyl group into a chromophoric derivative allows for the application of empirical rules, such as the Octant Rule for ketones, to correlate the sign of the Cotton effect with the absolute configuration of the molecule.

Exploration of Biological Activity and Mechanistic Understanding Non Clinical

In Vitro Investigations of 2-amino-1-cyclohexylpropan-1-ol (B2897854) Interactions with Enzymes

In vitro studies are fundamental to understanding how a compound may affect biological processes. Research indicates that this compound and structurally similar molecules have the potential to interact with and modulate the activity of specific enzymes. Alcohols, as a class of compounds, can influence enzyme kinetics by altering substrate binding or inducing conformational changes in the enzyme.

For instance, studies on related amino acid Schiff base-Zn(II) complexes have demonstrated potent inhibitory activities against enzymes like acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). While not directly studying this compound, these findings highlight the potential for amino-alcohol structures to engage with the active sites of enzymes. The inhibition of enzyme activity is a key regulatory mechanism in cellular function and a significant area of interest in pharmacology.

Interactive Table: Enzyme Inhibition Data for Structurally Related Compounds

Compound Target Enzyme IC50 (µM) Ki (µM)
1a AChE 121.07 -
1b AChE 104.41 88.45 ± 9.54
1c AChE 83.81 78.04 ± 8.66
1a-1c BChE - 24.31 ± 3.98 - 85.18 ± 7.05

Data derived from studies on amino acid Schiff base-Zn(II) complexes.

Studies on Receptor Binding and Selectivity (mechanistic insights)

The structural features of this compound, including its amino and hydroxyl groups, suggest it may interact with various biological receptors. ontosight.ai For example, derivatives of indolyl-oxy-ethylaminopropan-2-ol have shown affinity for α1-, α2-, and β1-adrenoceptors. This indicates that the core structure, similar to this compound, can be a scaffold for developing receptor-selective ligands. The cyclohexyl group contributes to the compound's lipophilicity, which can influence its ability to cross cell membranes and interact with receptors.

Modulation of Biochemical Pathways and Cellular Processes in Model Systems

The interaction of this compound with enzymes and receptors can lead to the modulation of various biochemical pathways and cellular processes. For instance, some related compounds have been noted to possess antimicrobial properties, potentially by disrupting the bacterial cell membrane due to the hydrophobic nature of the cyclohexyl group. This suggests an influence on fundamental cellular integrity.

Structure-Activity Relationship (SAR) Studies for Mechanistic Elucidation

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a molecule relates to its biological activity. For compounds related to this compound, SAR studies have provided valuable insights. For example, in a series of ultra-short GLP-1 receptor agonists, systematic substitutions, including alanine (B10760859) and aminoisobutyric acid (Aib) scanning, have been used to determine the contribution of individual amino acid side chains and backbone conformation to agonist potency. mdpi.com

Key observations from such studies on analogous structures include:

Lipophilicity: The cyclohexyl group enhances lipophilicity compared to smaller or unsaturated analogs, which can affect membrane permeability and metabolic stability.

Steric Bulk: The size of the cyclohexyl group influences how the molecule fits into the binding pockets of enzymes or receptors.

Interactive Table: Impact of Structural Modifications on Biological Activity (Hypothetical for this compound based on general principles)

Modification Predicted Effect on Activity Rationale
Removal of Hydroxyl Group Altered binding affinity Loss of a key hydrogen bond donor/acceptor.
Replacement of Cyclohexyl with Phenyl Modified receptor selectivity and metabolism Change in steric and electronic properties.
Alteration of Stereochemistry Significant change in biological recognition Receptors and enzymes are often stereospecific.

Role of Chiral Purity in Biological Recognition

Chirality, or the "handedness" of a molecule, is a critical factor in biological activity. nih.gov Most biological molecules, such as amino acids and sugars, exist as single enantiomers, and this homochirality is fundamental to molecular recognition processes. nih.govnih.gov The two enantiomers of a chiral drug can have different pharmacological activities and metabolic fates. nih.gov

For this compound, which is a chiral molecule, its stereochemistry plays a pivotal role in how it interacts with its biological targets. nih.govnih.gov Enzymes and receptors are themselves chiral, and therefore, they often exhibit stereoselectivity, interacting preferentially with one enantiomer over the other. nih.gov Studies on other chiral compounds have demonstrated that only specific stereoisomers exhibit significant biological activity, which can be attributed to stereoselective uptake mechanisms or a better fit within the target's binding site. nih.gov Therefore, the chiral purity of this compound is expected to be a major determinant of its biological recognition and subsequent activity.

Future Perspectives and Emerging Research Directions for 2 Amino 1 Cyclohexylpropan 1 Ol

Development of Novel Synthetic Methodologies for Accessing Diverse Analogs

The future development of applications for 2-amino-1-cyclohexylpropan-1-ol (B2897854) hinges on the ability to synthesize a diverse range of its analogs with high stereocontrol. Current research into the synthesis of chiral 1,2-amino alcohols provides a roadmap for future methodologies applicable to this specific target.

Emerging strategies focus on efficiency and stereoselectivity. One-pot procedures are particularly promising; for instance, methods that transform common β-hydroxy amino acids like threonine into various 1,2-amino alcohols through a decarboxylation-alkylation process have been demonstrated to produce products in high yields and with excellent stereoselectivity. acs.orgnih.gov Another approach involves the copper-catalyzed reductive coupling of N-substituted allyl groups to ketones, which provides access to chiral 1,2-amino alcohol synthons with high regio-, diastereo-, and enantioselectivity. nih.gov

Future research will likely focus on adapting these and other methods, such as the nucleophilic addition to N-tert-butanesulfinyl α-alkoxyaldimines acs.org or the direct stereoselective synthesis from α-(N,N-dibenzylamino)benzyl esters, to generate a library of this compound derivatives. nih.gov These methods allow for systematic variation of the substituents on both the amino and alcohol-bearing carbons, which is crucial for fine-tuning the compound's properties for specific applications.

Table 1: Emerging Synthetic Routes for Chiral 1,2-Amino Alcohol Analogs

MethodologyStarting MaterialsKey FeaturesPotential for Analog SynthesisReference
Decarboxylation-Alkylationβ-Hydroxy Amino Acids (e.g., Threonine)One-pot procedure, high stereoselectivity, mild conditions.Allows for diverse alkyl or aryl groups to be introduced, creating a wide range of analogs. acs.orgnih.gov
Cu-Catalyzed Reductive CouplingKetones, Allylic AminesEnantioselective addition, generates alkene functionality for further modification.Enables access to complex synthons with multiple functional groups. nih.gov
Nucleophilic Addition to Sulfinyl IminesProtected (S)-LactalsProvides both syn- and anti-1,2-amino alcohols with high diastereoselectivity.Offers precise control over the relative stereochemistry of the two stereocenters. acs.org
Sequential Reduction-Additionα-Amino Acid EstersIn situ Grignard reagent addition to an intermediate aldehyde; compatible with free hydroxyl groups.A versatile method for producing anti-β-amino alcohols with high stereoselectivity. nih.gov

Expansion of Catalytic Applications in Emerging Reaction Types

Chiral primary β-amino alcohols are recognized as valuable bifunctional organocatalysts. researchgate.net The adjacent Brønsted acid (hydroxyl) and Brønsted base (amino) sites in this compound can act cooperatively to activate substrates and control the stereochemical outcome of reactions.

While these compounds have been used in reactions like Michael additions and aldol (B89426) condensations, future research is expected to expand their application to a wider array of asymmetric transformations. researchgate.netrsc.org This includes their use as ligands in metal-catalyzed reactions, such as ruthenium-catalyzed asymmetric transfer hydrogenation of ketones and vanadium-catalyzed enantioselective sulfoxidation. elsevierpure.com The development of new analogs (as discussed in 10.1) will be crucial for creating more effective and selective catalysts for novel reaction types. For example, modifying the steric bulk of the cyclohexyl group or the substituent on the nitrogen atom could significantly influence the enantioselectivity of the catalyzed reaction.

Table 2: Potential Catalytic Applications for this compound and its Derivatives

Asymmetric Reaction TypeRole of Amino AlcoholKey AdvantagesReference
Michael AdditionBifunctional OrganocatalystEfficiently produces chiral adducts; both enantiomers accessible. rsc.org
Diels-Alder CycloadditionBifunctional OrganocatalystControls stereoselectivity through hydrogen bonding and steric interactions. researchgate.net
Transfer Hydrogenation of KetonesChiral Ligand for RutheniumFast reactions, excellent yields, and high enantioselectivities.
Sulfoxidation of SulfidesChiral Ligand for VanadiumAchieves high enantioselectivity (up to 96% ee). elsevierpure.com
Addition of Dialkylzincs to AldehydesChiral Promoter/LigandHighly enantioselective C-C bond formation. dtu.dk

Integration into Advanced Materials Science

The unique bifunctional structure of this compound makes it an attractive building block for advanced materials.

Polymer Synthesis: Amino alcohols can be incorporated into polymers to create materials with tailored properties. For example, they can be used in the synthesis of biodegradable and biocompatible poly(ester amide) elastomers. nih.gov These materials exhibit robust mechanical properties and their amine groups offer sites for further functionalization. nih.gov Future work could involve using this compound to create novel polymers with specific thermal, mechanical, or degradation characteristics for biomedical applications like tissue engineering scaffolds or drug delivery systems. nih.govscbt.com

Coordination Chemistry: The ability of amino alcohols to act as chelating ligands for metal ions opens up possibilities in coordination chemistry and materials science. scbt.comalfa-chemistry.comresearchgate.net They can be used to construct coordination polymers and metal-organic frameworks (MOFs). The chirality of this compound could be used to impart chirality to the resulting framework, which is desirable for applications in asymmetric catalysis, chiral separations, and sensing. Research has shown the formation of heterometallic coordination polymers using amino alcohol ligands. researchgate.net

Smart Materials: The responsive nature of the amino and hydroxyl groups to stimuli like pH or temperature could be exploited in the design of "smart" materials. Organic-inorganic hybrid materials synthesized via the sol-gel process using amino alcohols have shown promise for sensing applications and as protective coatings. mdpi.commdpi.com By integrating this compound into such hybrid systems, it may be possible to create materials that change their optical, mechanical, or electrical properties in response to specific environmental cues.

Application in Chemo- and Biocatalytic Cascades

One-pot cascade reactions, which combine multiple reaction steps without isolating intermediates, represent a highly efficient and sustainable approach to chemical synthesis. The dual functionality of this compound makes it and its derivatives suitable for use in such cascades, both as products and as catalysts.

Future research will likely focus on designing multi-step syntheses where chiral amino alcohols are produced via enzymatic cascades. nih.govnih.govjove.com For example, engineered enzyme cascades have been developed to convert diols to amino alcohols under mild, aqueous conditions, offering a green alternative to traditional chemical methods. rsc.org One approach involves the use of a dioxygenase to selectively hydroxylate a substrate, followed by a decarboxylase to generate the amino alcohol. nih.govjove.com

Furthermore, biocatalytic methods using engineered amine dehydrogenases (AmDHs) are emerging for the one-step synthesis of chiral amino alcohols from α-hydroxy ketones with high stereoselectivity. frontiersin.orgnih.gov These biocatalytic routes could be integrated with subsequent chemical transformations, where the in situ generated this compound analog is then used as a chiral ligand or organocatalyst for the next step in a chemoenzymatic cascade. This approach leverages the high selectivity of enzymes and the broad reaction scope of chemical catalysts.

Leveraging Machine Learning and Artificial Intelligence for Compound Design and Reaction Prediction

The vast chemical space of potential this compound analogs and their possible applications presents a significant challenge for traditional, intuition-driven research. Machine learning (ML) and artificial intelligence (AI) are emerging as powerful tools to accelerate this discovery process. unsw.edu.auacs.org

Compound Design: ML models can be trained on existing data to predict the catalytic performance of new, untested ligands. acs.orgnih.gov For instance, quantitative structure-activity relationship (QSAR) models can correlate structural features of amino alcohol-based catalysts with their observed activity and selectivity. nih.gov This in silico screening allows researchers to prioritize the synthesis of the most promising candidates, saving time and resources. Active learning frameworks, which integrate ML with automated experiments, can further streamline the optimization of catalyst structures and reaction conditions. nih.gov

Reaction Prediction: AI tools are being developed to predict optimal reaction conditions, including solvents and reagents, for a given transformation. ibm.com This is particularly valuable for complex, multi-parameter systems. For the synthesis of this compound analogs, AI could predict the most effective stereoselective method and conditions, while for its catalytic applications, it could help identify the ideal reaction parameters to maximize yield and enantioselectivity. dntb.gov.ua

The future of research on this compound will likely involve a closed loop where novel analogs are designed using ML, synthesized via efficient chemo- or biocatalytic routes, tested in advanced applications, and the resulting data is then used to further refine the predictive models.

Q & A

Q. What are the optimal synthetic routes for 2-amino-1-cyclohexylpropan-1-ol, and what reaction conditions are critical for high yield?

Methodological Answer: The synthesis of amino alcohols like this compound typically involves reductive amination or nucleophilic substitution. For example:

  • Reductive amination: Reacting cyclohexyl ketones with ammonia or amines under hydrogenation conditions, using catalysts like Raney nickel .
  • Nucleophilic substitution: Substituting a halogenated precursor (e.g., 1-chloro-1-cyclohexylpropan-1-ol) with ammonia, ensuring controlled pH (8–10) and polar aprotic solvents (e.g., DMF) to minimize side reactions .
    Critical parameters include temperature (40–60°C), solvent polarity, and stoichiometric excess of ammonia (1.5–2.0 equiv) to enhance yield. Purification via column chromatography (silica gel, ethyl acetate/hexane) is recommended .

Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structure and purity of this compound?

Methodological Answer:

  • NMR:
    • ¹H NMR: Expect signals for the cyclohexyl protons (δ 1.2–2.1 ppm, multiplet), hydroxyl (δ 1.5–2.5 ppm, broad), and amino groups (δ 1.8–2.3 ppm, exchangeable with D2O).
    • ¹³C NMR: The cyclohexyl carbons appear at δ 20–35 ppm, while the C-OH and C-NH2 carbons resonate at δ 65–75 ppm and δ 50–55 ppm, respectively .
  • IR: Strong absorption bands for -OH (3200–3600 cm⁻¹) and -NH2 (3300–3500 cm⁻¹; bending at 1600 cm⁻¹) .
  • MS: Molecular ion peak at m/z corresponding to C9H19NO (calc. 157.3 g/mol) with fragmentation patterns indicating loss of H2O (-18) or NH3 (-17) .

Q. What are the stability considerations for handling and storing this compound?

Methodological Answer:

  • Storage: Store in airtight containers under inert gas (N2/Ar) at 2–8°C to prevent oxidation or hygroscopic degradation .
  • Reactivity: Avoid strong oxidizers (e.g., peroxides) and acidic/basic conditions, which may induce decomposition into cyclohexanone or propanal derivatives .
  • Handling: Use PPE (nitrile gloves, goggles) and work in a fume hood to limit exposure to dust or vapors .

Advanced Research Questions

Q. How can enantioselective synthesis be achieved for the chiral centers in this compound?

Methodological Answer:

  • Chiral catalysis: Use asymmetric hydrogenation with chiral ligands (e.g., BINAP-Ru complexes) to reduce imine intermediates, achieving enantiomeric excess (ee) >90% .
  • Kinetic resolution: Employ lipases (e.g., Candida antarctica) to selectively acetylate one enantiomer, leaving the desired (R)- or (S)-form unreacted .
  • Analytical validation: Confirm ee via chiral HPLC (Chiralpak AD-H column, hexane/isopropanol mobile phase) .

Q. How do computational approaches predict the reactivity of this compound in novel synthetic pathways?

Methodological Answer:

  • DFT calculations: Optimize molecular geometry using Gaussian09 at the B3LYP/6-31G* level to predict nucleophilic sites (e.g., amino group) and reaction barriers .
  • Molecular docking: Simulate interactions with enzymes (e.g., aminotransferases) to design bio-catalytic routes .
  • Machine learning: Train models on PubChem data to predict solubility, logP, and toxicity .

Q. How can contradictory data on the compound’s biological activity be resolved?

Methodological Answer:

  • Meta-analysis: Compare datasets from in vitro (e.g., enzyme inhibition assays) and in vivo studies (rodent models) to identify species-specific effects .
  • Dose-response curves: Validate EC50/IC50 values across multiple replicates, adjusting for solvent interference (e.g., DMSO) .
  • Structural analogs: Benchmark against 2-amino-2-(3,5-dichlorophenyl)propan-1-ol () to isolate substituent-dependent activity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.